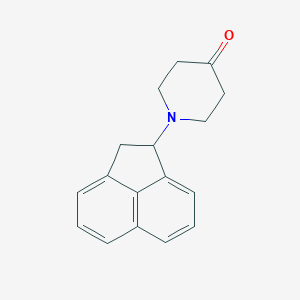
1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one
Overview
Description
1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one is a compound that features a piperidine ring attached to an acenaphthene moiety Piperidine is a six-membered heterocyclic amine, while acenaphthene is a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one typically involves the reaction of acenaphthene with piperidine derivatives. One common method is the Friedel-Crafts acylation of acenaphthene with piperidine-4-one under acidic conditions. This reaction can be catalyzed by Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include optimization of reaction conditions such as temperature, solvent, and catalyst concentration to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: SOCl2 or PBr3 in an inert solvent like dichloromethane (CH2Cl2).
Major Products:
Oxidation: Formation of acenaphthene-1,2-dione or acenaphthene-1-carboxylic acid.
Reduction: Formation of 1-(Acenaphthene-1-yl)piperidine-4-ol.
Substitution: Formation of halogenated piperidine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one is largely dependent on its interaction with biological targets. The piperidine ring can interact with various receptors and enzymes, potentially inhibiting or modulating their activity. The acenaphthene moiety may contribute to the compound’s ability to intercalate with DNA or interact with cellular membranes, thereby influencing its biological effects .
Comparison with Similar Compounds
Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine moiety and exhibit various biological activities.
Acenaphthene Derivatives: Compounds like acenaphthoquinone and spiroacenaphthylenes are structurally related and have been studied for their photochemical and pharmacological properties.
Uniqueness: 1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one is unique due to the combination of the piperidine and acenaphthene moieties, which may confer distinct chemical and biological properties. This dual functionality can enhance its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C17H17NO |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-one |
InChI |
InChI=1S/C17H17NO/c19-14-7-9-18(10-8-14)16-11-13-5-1-3-12-4-2-6-15(16)17(12)13/h1-6,16H,7-11H2 |
InChI Key |
QBTZALYOZZYCLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2CC3=CC=CC4=C3C2=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














